Atr-IN-17
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Overview
Description
Atr-IN-17 is a potent inhibitor of ataxia telangiectasia and Rad3-related kinase, which plays a crucial role in the DNA damage response pathway. This compound has shown significant anti-cancer effects, particularly in LoVo cells, with an IC50 value of 1 nanomolar .
Preparation Methods
The synthesis of Atr-IN-17 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. While detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed, industrial production methods typically involve the use of high-purity reagents and controlled environments to ensure the consistency and efficacy of the final product .
Chemical Reactions Analysis
Atr-IN-17 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Atr-IN-17 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the DNA damage response pathway and the role of ataxia telangiectasia and Rad3-related kinase in cellular processes.
Biology: Employed in research to understand the mechanisms of DNA repair and replication stress.
Medicine: Investigated for its potential as an anti-cancer agent, particularly in cancers with defective DNA repair mechanisms.
Industry: Utilized in the development of new therapeutic agents and in the study of drug resistance mechanisms .
Mechanism of Action
Atr-IN-17 exerts its effects by inhibiting the activity of ataxia telangiectasia and Rad3-related kinase. This inhibition disrupts the DNA damage response pathway, leading to the accumulation of DNA damage and ultimately cell death. The molecular targets involved include replication protein A-coated single-strand DNA and the ataxia telangiectasia and Rad3-related kinase interacting protein. The pathway involves the phosphorylation of checkpoint kinase 1, which plays a key role in cell cycle regulation and DNA repair .
Comparison with Similar Compounds
Atr-IN-17 is unique in its high potency and specificity for ataxia telangiectasia and Rad3-related kinase. Similar compounds include:
AZD6738 (Ceralasertib): Another potent inhibitor of ataxia telangiectasia and Rad3-related kinase with anti-tumor activity.
M6620: An ataxia telangiectasia and Rad3-related kinase inhibitor used in combination with other therapies.
BAY1895344: A selective ataxia telangiectasia and Rad3-related kinase inhibitor with potential therapeutic applications
These compounds share similar mechanisms of action but differ in their chemical structures, potency, and specific applications.
Properties
Molecular Formula |
C22H28N6O2S |
---|---|
Molecular Weight |
440.6 g/mol |
IUPAC Name |
1-[5-[(3R)-3-methylmorpholin-4-yl]-3-(5-methyl-4H-pyrazol-3-yl)-[1,2]thiazolo[4,5-b]pyridin-7-yl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C22H28N6O2S/c1-13-10-16(26-25-13)18-19-20(31-27-18)15(22(21(23)29)6-4-3-5-7-22)11-17(24-19)28-8-9-30-12-14(28)2/h11,14H,3-10,12H2,1-2H3,(H2,23,29)/t14-/m1/s1 |
InChI Key |
DCZZPXFZPCAQAL-CQSZACIVSA-N |
Isomeric SMILES |
C[C@@H]1COCCN1C2=NC3=C(C(=C2)C4(CCCCC4)C(=O)N)SN=C3C5=NN=C(C5)C |
Canonical SMILES |
CC1COCCN1C2=NC3=C(C(=C2)C4(CCCCC4)C(=O)N)SN=C3C5=NN=C(C5)C |
Origin of Product |
United States |
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